1-Ethyl-3-methylpyridinium bromide; 99%
Overview
Description
1-Ethyl-3-methylpyridinium bromide is a type of pyridinium salt . It is used in the laboratory for various purposes . It has been used in the synthesis of Bismuth (III) halide complexes .
Synthesis Analysis
Bismuth (III) halide complexes with 1-ethyl-3-methylpyridinium have been synthesized when BiI3 reacted with 1-ethyl-3-methylpyridinium iodide in organic solvents . The structure and composition of the product are affected not only by the ratio of reagents but also by the choice of solvent for the reaction .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylpyridinium bromide has been analyzed using X-ray diffraction . The structure of the cation, the ratio of reagents, and the conditions under which the product crystallizes have the greatest influence .Chemical Reactions Analysis
The chemical reactions of 1-Ethyl-3-methylpyridinium bromide have been studied in various contexts. For instance, it has been used in the synthesis of Bismuth (III) halide complexes . The reaction conditions significantly affect the structure and composition of the product .Physical And Chemical Properties Analysis
1-Ethyl-3-methylpyridinium bromide has a molecular formula of C8H12N and an average mass of 122.187 Da . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
1-Ethyl-3-methylpyridinium bromide: A Comprehensive Analysis of Scientific Research Applications
Biomass Pretreatment: 1-Ethyl-3-methylpyridinium bromide has been identified as an efficient ionic liquid for the pretreatment of cellulose, enhancing its biomass pretreatment capability. This process is crucial for converting biomass into biofuels and other valuable chemicals .
Thermal Properties in Chemical Engineering: The thermal characteristics of 1-Ethyl-3-methylpyridinium bromide, such as glass transitions, melting, and decomposition points, are valuable in various chemical engineering processes. These properties are essential for designing systems that require thermal stability and control .
Synthesis of Pyridinium Salts: This compound is used in the synthesis of pyridinium salts, which have a wide range of applications including as ionic liquids, ylides, and in pharmaceuticals as anti-microbial, anti-cancer, and anti-malarial agents .
Ionic Liquid Applications: As an ionic liquid, 1-Ethyl-3-methylpyridinium bromide is used in various applications due to its favorable properties such as low volatility and high thermal stability. These applications include electrochemistry, catalysis, and as solvents for chemical reactions .
Bismuth(III) Halide Complexes: In coordination chemistry, this compound reacts with bismuth(III) iodide to form halide complexes which are characterized by X-ray diffraction analysis. These complexes have potential applications in materials science and catalysis .
Gas-phase Electronic Structures: The gas-phase electronic structures of pyridinium-based ionic liquids containing 1-Ethyl-3-methylpyridinium bromide have been studied using density functional theory. This research is significant for understanding the behavior of these liquids in various conditions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Ethyl-3-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . .
Mode of Action
Pyridinium salts, in general, have been highlighted for their wide range of reactivity and applications . They have been used in the synthesis of various compounds and have shown potential as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Result of Action
It has been used in the synthesis of bismuth (iii) halide complexes , indicating its potential role in the formation of complex compounds.
Action Environment
The action of 1-Ethyl-3-methylpyridinium bromide can be influenced by various environmental factors. Additionally, the compound has high thermal stability, with mass loss beginning only at temperatures greater than 250°C .
properties
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BrH/c1-3-9-6-4-5-8(2)7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBHYFMAUADWKI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.